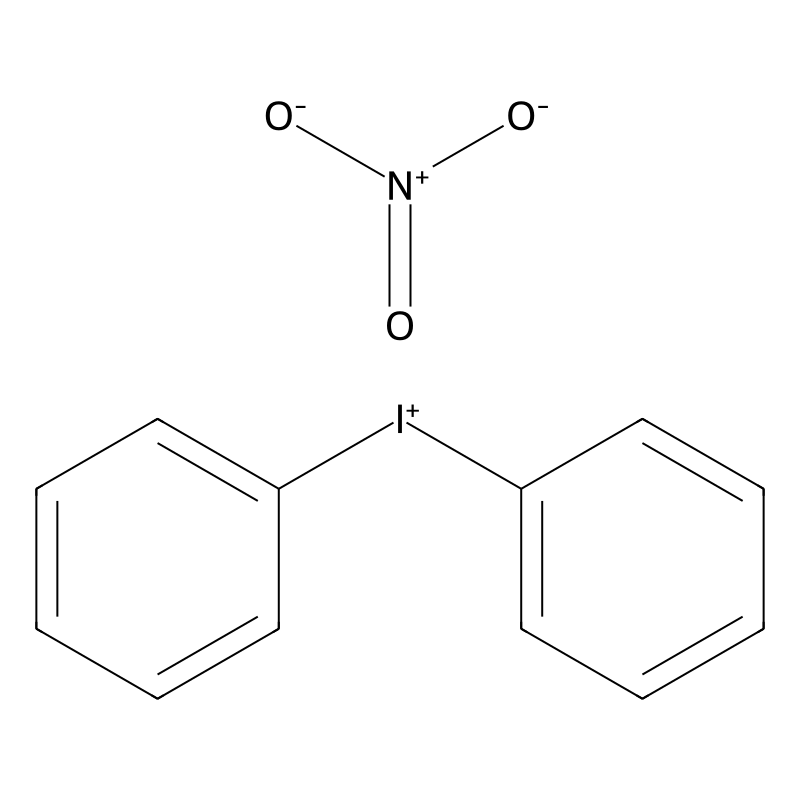

Diphenyliodonium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lithographic Formation of UV Reactive Polymers

Scientific Field: Material Science, Polymer Chemistry

Application Summary: DPIN is a photoacid generator (PAG) that undergoes a photolysis reaction.

Methods of Application: The process involves the irradiation of DPIN with UV light, which triggers a photolysis reaction.

Results or Outcomes: The outcome of this process is the formation of UV reactive polymers.

Formation of Light Tuned Self-Assembled Polyelectrolytic Structures

Application Summary: DPIN can also be used in forming light tuned self-assembled polyelectrolytic structures.

Methods of Application: Similar to the first application, this process also involves the irradiation of DPIN with UV light.

Results or Outcomes: The outcome of this process is the formation of light tuned self-assembled polyelectrolytic structures.

Diphenyliodonium nitrate is an organoiodine compound with the chemical formula C₁₂H₁₀INO₃. It is characterized by a central iodine atom bonded to two phenyl groups and a nitrate group. This compound is notable for its role as a photoacid generator, which makes it valuable in various photochemical applications, particularly in the field of polymer chemistry and photolithography. Its structure features a positively charged iodine atom, which is stabilized by resonance from the adjacent phenyl rings, contributing to its unique chemical properties.

DPIN's primary mechanism of action involves its role as a photoinitiator in polymerization reactions. Upon light absorption, the diphenyliodonium cation loses a proton, generating a strong Brønsted–Lowry acid. This acid then initiates the polymerization process by protonating a monomer molecule []. The specific mechanism of the subsequent polymerization steps depends on the type of monomer used.

For example, the nitration of diphenyliodonium nitrate has been studied, revealing that nitration predominantly occurs at the meta position of the phenyl rings . This reaction pathway highlights the compound's reactivity and potential for further functionalization.

Diphenyliodonium nitrate can be synthesized through various methods. One common approach involves the reaction of diphenyliodine with nitric acid under controlled conditions. This method allows for the formation of diphenyliodonium ions, which can subsequently react with nitrate ions to yield diphenyliodonium nitrate.

Another synthesis route includes the use of iodobenzene derivatives, which can be reacted with oxidizing agents in the presence of nitrating agents. The choice of reagents and conditions significantly influences the yield and purity of the final product.

Diphenyliodonium nitrate finds applications across several fields:

- Photolithography: It is used as a photoacid generator in photolithographic processes, enabling the formation of patterns on surfaces for microelectronics.

- Polymer Chemistry: It serves as an initiator for polymerization reactions, particularly in creating cross-linked polymer networks.

- Analytical Chemistry: The compound can be utilized in various analytical techniques due to its reactive nature.

Interaction studies involving diphenyliodonium nitrate often focus on its behavior in photochemical systems. Research has shown that it can interact with various substrates under UV light, leading to significant changes in chemical reactivity and product formation. These studies are crucial for understanding its role in catalysis and material science.

Additionally, investigations into its interactions with biological molecules provide insights into potential therapeutic applications or safety concerns related to exposure.

Several compounds share structural or functional similarities with diphenyliodonium nitrate. Notable examples include:

- Diphenyliodonium chloride: Similar in structure but differs by having a chloride ion instead of a nitrate ion. It is also used as a photoacid generator.

- Triphenylmethyl chloride: A related compound that serves as a stable radical precursor but lacks some of the unique reactivity associated with diphenyliodonium salts.

- Benzoin ether derivatives: These compounds can also act as photoacid generators but typically have different mechanisms of action.

| Compound | Structure Type | Unique Features |

|---|---|---|

| Diphenyliodonium chloride | Organoiodine | Reactivity as a photoacid generator |

| Triphenylmethyl chloride | Aromatic radical | Stable radical precursor |

| Benzoin ether derivatives | Ether | Different mechanism; less reactive under light |

Diphenyliodonium nitrate stands out due to its specific reactivity patterns and applications in photochemistry, particularly its efficiency as a photoacid generator compared to other similar compounds. Its unique ability to generate radicals upon light exposure distinguishes it within this class of compounds.

Modern Metathesis and Nitration Techniques

Modern synthesis of diphenyliodonium nitrate typically involves metathesis reactions where a diphenyliodonium salt precursor is reacted with nitrate sources to exchange the counterion to nitrate. This approach allows for controlled preparation of the nitrate salt with high purity and yield. The use of synthetic diphenyliodonium salts as electrophilic phenylation reagents is well documented, and their nitrate salts are prepared by ion exchange or direct nitration methods [3].

A notable nitration technique for diphenyl derivatives involves mixing molten diphenyl with an alkali metal nitrate, such as sodium nitrate, followed by the careful addition of concentrated sulfuric acid. This method maintains the reaction temperature around 100 degrees Celsius to optimize yield and selectivity. The process results in a mixture of ortho and para nitro isomers, with a higher yield of the para isomer (ratio of para to ortho between 1.60 and 1.78). The nitrated product is separated from the acid-salt layer by decantation, washed, neutralized, and dried. This two-step nitration can improve overall yields by first using less than stoichiometric nitrate, followed by a second nitration step on unreacted diphenyl [2].

In industrial production, diphenyliodonium salts can also be synthesized electrochemically by anodic oxidation of iodobiaryls or iodoarene/arene mixtures in undivided electrolysis cells. This method is efficient, scalable, and environmentally favorable, producing minimal chemical waste .

Purification Protocols and Yield Optimization

Purification of diphenyliodonium nitrate generally involves recrystallization from appropriate solvents or ion exchange techniques to ensure high purity (≥97% elemental analysis). The compound typically appears as a white to tan powder or crystalline solid, stable under refrigerated conditions [3].

In nitration processes for diphenyl derivatives, purification includes decantation of the nitrated product from the acid-salt mixture, followed by boiling with water to remove residual acid and neutralization. Subsequent drying and distillation allow for separation of isomeric nitro compounds, enhancing purity and yield [2].

Yield optimization strategies focus on controlling reaction temperature, stoichiometry of nitrate and sulfuric acid, and reaction time. Maintaining temperature near 100 degrees Celsius and using slight excesses of nitrate improve nitration efficiency. The two-step nitration process, where unreacted diphenyl is subjected to a second nitration, further increases overall yields, often exceeding 95% conversion of diphenyl [2].

Data Table: Typical Nitration Conditions and Yields for Diphenyl Derivatives

| Parameter | Condition/Value | Effect on Yield/Selectivity |

|---|---|---|

| Diphenyl state | Molten | Ensures homogeneous reaction mixture |

| Nitrate source | Sodium nitrate (alkali metal nitrate) | Provides nitro group for electrophilic substitution |

| Acid | Concentrated sulfuric acid | Activates nitrate, controls reaction rate |

| Temperature | ~100 °C | Optimal for para isomer formation |

| Reaction time | 1-5 hours | Longer time increases conversion |

| Nitrate stoichiometry | Slightly less than theoretical, then second addition | Improves yield via two-step nitration |

| Yield | >95% crude nitro product | High efficiency with para selectivity |

| Para:Ortho ratio | 1.60 - 1.78 | Favorable para isomer production |

This table summarizes key parameters for nitration of diphenyl compounds relevant to diphenyliodonium nitrate synthesis and highlights conditions that maximize yield and selectivity [2].

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer